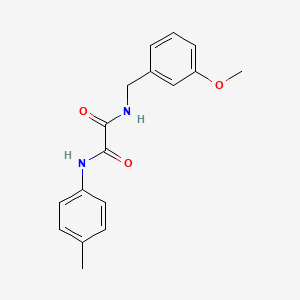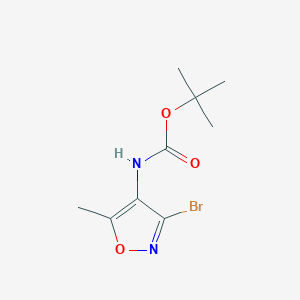
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The bromo and methyl groups would be attached to the third and fifth carbon of the oxazole ring, respectively. The tert-butyl carbamate group would be attached to the nitrogen of the oxazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring, the bromo group, and the tert-butyl carbamate group. The bromo group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The oxazole ring might undergo reactions at the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the oxazole ring might contribute to its aromaticity and stability. The bromo group might make the compound relatively heavy and polar .Aplicaciones Científicas De Investigación
Chiral Auxiliaries and Waste Disposal
- (Brenner et al., 2003): Explores the use of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate in the synthesis of chiral oxazolidinones, highlighting their significance in asymmetric synthesis and the challenges in waste disposal.
Catalysts for N-tert-Butoxycarbonylation of Amines
- (Chankeshwara & Chakraborti, 2006): Discusses the role of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate in catalyzing the N-tert-butoxycarbonylation of amines, a process important in organic synthesis.
Diels-Alder Reaction and Heterocycles
- (Padwa et al., 2003): Focuses on the use of tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate in the preparation of amido-substituted furans and their applications in Diels-Alder reactions, a key transformation in synthetic organic chemistry.
Synthesis and Antimicrobial Activity
- (Ghoneim & Mohamed, 2013): Describes the synthesis of various derivatives from tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate and their potential antimicrobial activities.
Structural Chemistry and Hydrogen Bonds
- (Das et al., 2016): Investigates the crystal structure of carbamate derivatives, including tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate, to understand the interplay of hydrogen bonds in molecular architecture.
MTBE Oxidation in Water Treatment
- (Acero et al., 2001): Studies the role of tert-butyl derivatives in the oxidation of methyl tert-butyl ether (MTBE) during water treatment processes.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-5-6(7(10)12-15-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXDCVSOBSENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-bromo-5-methyl-1,2-oxazol-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

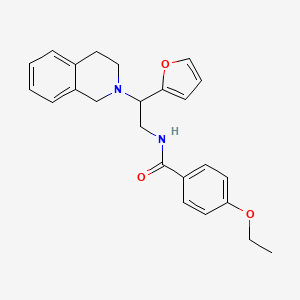
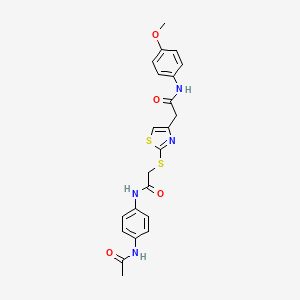
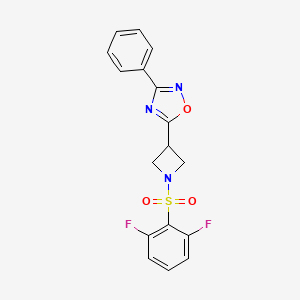
![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)
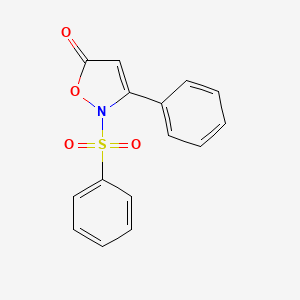
![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)


![N-[4-(2-Cyclopropyl-1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2711645.png)
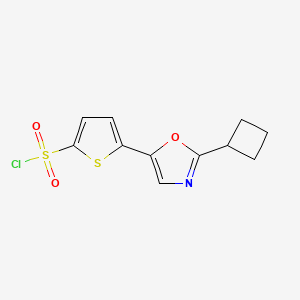
![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

